molecular formula C10H13NO2S B2432812 3-Benzylisothiazolidine 1,1-dioxide CAS No. 1934502-18-7

3-Benzylisothiazolidine 1,1-dioxide

Cat. No. B2432812
CAS RN: 1934502-18-7
M. Wt: 211.28
InChI Key: HTUVCZTVVPLXQK-UHFFFAOYSA-N
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Description

3-Benzylisothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C10H13NO2S . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2S/c12-14(13)7-6-10(11-14)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 .

Its molecular weight is 211.28 .

Scientific Research Applications

Anti-Cancer Properties

Thiazolidinones, including 3-benzyl-1,2-thiazolidine-1,1-dione, exhibit promising anti-cancer effects. Researchers have investigated their potential as cytotoxic agents against various cancer cell lines. These compounds interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression .

Anti-Diabetic Activity

Thiazolidinones have been studied for their anti-diabetic properties. They act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, enhancing insulin sensitivity and glucose uptake. This makes them valuable candidates for managing type 2 diabetes .

Anti-Microbial and Anti-Viral Effects

The thiazolidinone scaffold, including 3-benzyl-1,2-thiazolidine-1,1-dione, displays anti-microbial and anti-viral activities. These compounds inhibit microbial growth and viral replication, making them potential therapeutic agents against infections .

Anti-Inflammatory Potential

Thiazolidinones possess anti-inflammatory properties. They modulate inflammatory pathways, suppress pro-inflammatory cytokines, and reduce tissue damage. Researchers explore their use in managing inflammatory conditions .

Anticonvulsant Activity

Studies have highlighted the anticonvulsant effects of thiazolidinones. These compounds may stabilize neuronal membranes, reduce excitability, and prevent seizures. 3-benzyl-1,2-thiazolidine-1,1-dione could be a valuable addition to antiepileptic drug development .

Other Pharmacological Activities

Beyond the mentioned applications, thiazolidinones exhibit diverse effects, including analgesic, antipyretic, antihistaminic, and cardio-protective properties. Researchers continue to explore their potential in various therapeutic areas .

Safety and Hazards

The safety information for 3-Benzylisothiazolidine 1,1-dioxide indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Thiazolidine derivatives, a class to which this compound belongs, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have been associated with various biological targets .

Mode of Action

Thiazolidine derivatives are known to behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , suggesting that environmental factors may play a role in the synthesis and action of these compounds.

properties

IUPAC Name

3-benzyl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13)7-6-10(11-14)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUVCZTVVPLXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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